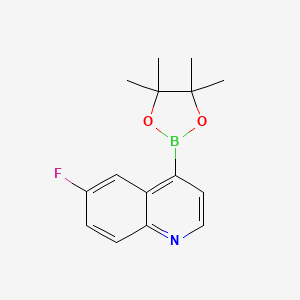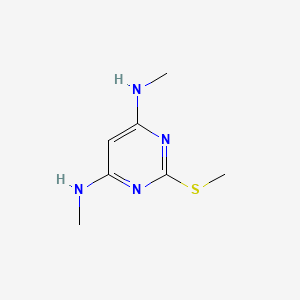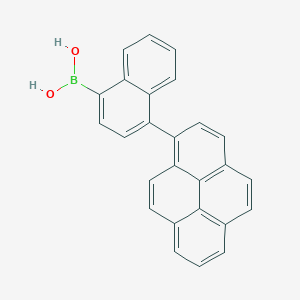
4-(4,6-Dimethoxypyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethoxypyrimidin-2-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 4,6-dimethoxypyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)morpholine typically involves the reaction of 4,6-dimethoxypyrimidine with morpholine under specific conditions. One common method includes the use of a phase transfer catalyst and potassium carbonate in the presence of dimethyl carbonate . This method avoids the use of toxic reagents such as haloalkanes and dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dimethoxypyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(4,6-Dimethoxypyrimidin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethylpyrimidin-2-yl)morpholine: Similar in structure but with methyl groups instead of methoxy groups.
4-(4,6-Dimethoxypyrimidin-2-yloxy)phenoxy acetates: These compounds have similar pyrimidine rings but different substituents and applications.
Uniqueness
4-(4,6-Dimethoxypyrimidin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C10H15N3O3/c1-14-8-7-9(15-2)12-10(11-8)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
ZCZLNLCJWCVDPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355719.png)

![1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-ol](/img/structure/B13355729.png)

![tert-Butyl 9-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13355742.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355763.png)
![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)


![2-(4-chloro-2-{[(3-hydroxypropyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B13355785.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)

